N-Acetyl Mesalazine-d3 is a deuterated form of N-Acetyl Mesalazine, serving as a valuable tool in various scientific research applications. N-Acetyl Mesalazine, also known as N-Acetyl-5-aminosalicylic acid (N-Ac-5-ASA), is a primary metabolite of Mesalazine (5-Aminosalicylic acid, 5-ASA) [, , , ]. Mesalazine is a medication widely used in the management of inflammatory bowel diseases, notably ulcerative colitis [, , , , , ]. N-Acetyl Mesalazine-d3 is specifically employed as an internal standard in analytical techniques, primarily in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the precise quantification of Mesalazine and N-Acetyl Mesalazine in biological samples [, ]. Its utilization stems from the identical chemical behavior it exhibits compared to the non-deuterated counterpart, allowing for accurate measurement and analysis [].
N-Acetyl Mesalazine-d3 is a deuterated derivative of N-Acetyl Mesalazine, primarily used as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound plays a crucial role in the quantification of mesalamine and its metabolites, aiding in various scientific and medical applications. Its unique isotopic labeling enhances the accuracy and reliability of analytical measurements, making it a valuable tool in pharmacokinetic studies and quality control processes in pharmaceuticals.
N-Acetyl Mesalazine-d3 is synthesized from 5-aminosalicylic acid through acetylation. It belongs to the class of aminosalicylates, which are compounds used to treat inflammatory bowel diseases, including ulcerative colitis. The compound is classified under organic compounds with a specific focus on pharmaceutical applications due to its role in therapeutic formulations and research.
The synthesis of N-Acetyl Mesalazine-d3 involves the acetylation of deuterium-labeled 5-aminosalicylic acid. Typically, acetic anhydride is used as the acetylating agent, often in the presence of a base such as pyridine. The reaction conditions are controlled to ensure selective acetylation at the amino group while incorporating deuterium into the structure.
Industrial Production: On an industrial scale, the synthesis follows similar routes but emphasizes stringent quality control to maintain isotopic purity and product consistency. Techniques such as recrystallization or chromatography are employed for purification to achieve the desired purity levels necessary for analytical applications .
N-Acetyl Mesalazine-d3 has a molecular formula of C₇H₈D₃N₃O₃, where D represents deuterium atoms incorporated into the structure. The compound features an acetyl group attached to the amino group of 5-aminosalicylic acid.
Key Structural Data:
N-Acetyl Mesalazine-d3 undergoes various chemical reactions:
Common Reagents:
The mechanism of action of N-Acetyl Mesalazine-d3 is closely related to its parent compound mesalamine. It is metabolized primarily by N-acetyltransferase enzymes in the liver and intestinal mucosa. The compound exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis and interfering with leukotriene synthesis.
Biochemical Pathways:
N-Acetyl Mesalazine-d3 possesses several notable physical and chemical properties:
Relevant Data:
N-Acetyl Mesalazine-d3 is utilized extensively in scientific research:
Deuterated pharmaceuticals represent a specialized class of research compounds where specific hydrogen atoms are replaced with deuterium (²H), a stable, non-radioactive hydrogen isotope with double the atomic mass. This isotopic substitution strategically alters molecular properties through the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater stability compared to carbon-hydrogen bonds [6] [9]. In drug metabolism research, this phenomenon significantly reduces the rate of enzymatic cleavage, particularly at bonds involving the deuterated positions, thereby prolonging metabolic stability and enabling tracer applications. For N-Acetyl Mesalazine-d3, deuteration specifically targets the acetyl moiety (–COCD₃), a site vulnerable to enzymatic hydrolysis, thereby enhancing its analytical utility without altering its interaction with target biomolecules [4] [9].
The pharmacological significance extends beyond metabolic stability. Deuterated internal standards like N-Acetyl Mesalazine-d3 exhibit nearly identical chromatographic behavior to their non-deuterated analogues yet provide distinct mass spectral signatures detectable through mass spectrometry. This enables researchers to differentiate the internal standard from endogenous metabolites within biological samples, eliminating matrix effects and significantly improving quantification accuracy [6] [9]. Furthermore, deuterated standards are indispensable in characterizing the acetylator phenotype of patients undergoing mesalazine therapy, as variations in N-acetyltransferase (NAT) activity significantly influence therapeutic outcomes in inflammatory bowel disease (IBD) [1] [6].
Table 1: Key Characteristics of Deuterated vs. Non-Deuterated N-Acetyl Mesalazine
Property | N-Acetyl Mesalazine-d3 | N-Acetyl Mesalazine |
---|---|---|
CAS Number | 93968-79-7 / 1309935-89-4 | 51-59-2 |
Molecular Formula | C₉H₆D₃NO₄ | C₉H₉NO₄ |
Molecular Weight (g/mol) | 198.19 | 195.17 |
Primary Isotopic Feature | -CD₃ acetyl group | -CH₃ acetyl group |
Role | Internal Standard / Biomarker | Active Metabolite |
Detection Advantage | Distinct m/z separation in MS | Co-elution with matrix |
N-Acetyl Mesalazine-d3 maintains a direct structural lineage to its parent drug, mesalazine (5-ASA, C₇H₇NO₃). The core structure preserves the 5-aminosalicylic acid backbone – a benzene ring substituted with an amino group at position 5, a carboxylic acid at position 1, and a hydroxyl group at position 2. The defining structural modification involves N-acetylation of the 5-amino group, a metabolic transformation primarily catalyzed by N-acetyltransferase 1 (NAT1) enzymes in the intestinal mucosa and liver following mesalazine administration [1] [6]. In the deuterated variant, the three hydrogen atoms of the acetyl group's methyl moiety (–COCH₃) are replaced with deuterium atoms (–COCD₃), a modification strategically distant from the pharmacophore regions responsible for mesalazine's anti-inflammatory activity [6] [9].
Functionally, the non-deuterated N-Acetyl Mesalazine metabolite retains biological activity relevant to IBD therapy, though distinct from its parent compound. While mesalazine itself acts topically within the colonic mucosa via multiple mechanisms – including inhibition of prostaglandin and leukotriene synthesis, scavenging of reactive oxygen species (ROS), downregulation of NF-κB activation, and agonism of PPARγ nuclear receptors – the acetylated metabolite contributes significantly to its antioxidant effects [1] [6]. Research indicates N-Acetyl Mesalazine effectively scavenges free radicals and reduces DNA base hydroxylation, thereby protecting colonic epithelial cells from oxidative stress-induced damage during active inflammation [6]. Although slightly less potent than mesalazine in some anti-inflammatory models, the acetylated form persists longer systemically and serves as a crucial biomarker for assessing mesalazine exposure, adherence, and metabolic phenotype in clinical practice and research [1] [6]. The deuterated version mirrors this structure precisely, enabling accurate tracking and quantification of this pharmacologically relevant metabolite.
Table 2: Structural and Functional Comparison of Mesalazine and Its Metabolite
Aspect | Mesalazine (5-ASA) | N-Acetyl Mesalazine | N-Acetyl Mesalazine-d3 |
---|---|---|---|
Chemical Structure | 5-Amino-2-hydroxybenzoic acid | 5-Acetamido-2-hydroxybenzoic acid | 5-(Acetylamino-d3)-2-hydroxybenzoic acid |
Molecular Weight | 153.14 g/mol | 195.17 g/mol | 198.19 g/mol |
Primary Source | Administered Drug / Colonic Release | Hepatic/Intestinal Metabolism of 5-ASA | Synthetic deuterated analog |
Key Anti-inflammatory Mechanisms | PPARγ agonism, NF-κB inhibition, Leukotriene inhibition | ROS scavenging, Reduction of DNA hydroxylation | None (Analytical Tool) |
Role in IBD Therapy | Direct topical anti-inflammatory action | Contributes to antioxidant protection | Quantification of metabolite levels |
N-Acetyl Mesalazine-d3 fulfills a critical role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of mesalazine and its major metabolite, N-Acetyl Mesalazine, within biological matrices like plasma, serum, urine, and fecal homogenates. Its implementation follows rigorous analytical protocols mandated by regulatory bodies (e.g., FDA, EMA) for bioanalytical method validation, specifically addressing accuracy, precision, and reproducibility [6] [9]. During sample preparation, a known, fixed quantity of N-Acetyl Mesalazine-d3 is spiked into calibration standards, quality control samples, and every patient sample prior to extraction. This corrects for analytical variability introduced during sample processing, extraction efficiency, and ionization suppression/enhancement effects in the mass spectrometer [4] [9].
The deuterium labeling (–CD₃ group) imparts a predictable +3 Da mass shift relative to the non-deuterated metabolite. This mass difference is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where the compound and its internal standard co-elute chromatographically (due to identical polarity) but are differentiated in the mass analyzer based on their distinct mass-to-charge (m/z) ratios. Typically, transitions monitored include m/z 194.9→151.9 for N-Acetyl Mesalazine and m/z 198.1→155.9 for N-Acetyl Mesalazine-d3 [9]. This enables highly specific and sensitive quantification, often achieving lower limits of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range, essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and assessment of patient acetylation status (slow vs. fast acetylators) in mesalazine therapy [1] [6]. Commercial availability with certified high purity (>95% isotopic enrichment, >95% chemical purity by HPLC) ensures reliability and consistency in analytical workflows [4] [6] [9].
Table 3: Analytical Applications of N-Acetyl Mesalazine-d3
Application Domain | Purpose | Advantages Enabled by Deuteration |
---|---|---|
Therapeutic Drug Monitoring (TDM) for IBD | Quantify mesalazine and metabolite levels in patient blood/urine | Corrects for matrix effects; Ensures accuracy in dose optimization |
Pharmacokinetic Studies | Determine absorption, distribution, metabolism, excretion (ADME) profiles | Distinguishes metabolite from endogenous compounds; Tracks metabolite kinetics |
Acetylator Phenotyping | Classify patients as slow or fast acetylators | Precisely measures metabolic ratio (N-Ac-Mesalazine/Mesalazine) |
Formulation Bioequivalence | Compare generic vs. innovator mesalazine formulations | Provides rigorous quantification for regulatory bioequivalence |
Metabolic Pathway Investigation | Elucidate routes of mesalazine biotransformation | Traces metabolic fate without pharmacological interference |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0